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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

Technical Support Center: Atto 565 NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in accurately

determining the degree of labeling (DOL) for proteins conjugated with Atto 565 NHS ester.

Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average

number of dye molecules conjugated to a single protein molecule.[1] It is a critical parameter

for ensuring the quality and consistency of fluorescently labeled proteins. An optimal DOL is

crucial for the success of downstream applications. Over-labeling can lead to protein

aggregation, loss of biological activity, and potential fluorescence quenching, while under-

labeling may result in a weak signal and reduced sensitivity.

Q2: What is the optimal DOL for an antibody labeled with Atto 565 NHS ester?

The optimal DOL can vary depending on the specific antibody and the intended application.

However, a general guideline for antibodies is a DOL ranging from 2 to 7. It is recommended to

perform a titration experiment to determine the optimal dye-to-protein molar ratio for your

specific protein and application.
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Q3: What buffer conditions are recommended for labeling with Atto 565 NHS ester?

For efficient labeling, it is crucial to use a buffer that is free of primary amines, such as Tris or

glycine, as these will compete with the protein for reaction with the NHS ester.[2][3][4] A

bicarbonate buffer (0.1 M, pH 8.3) is commonly recommended for the labeling reaction.[2] The

pH should be maintained between 8.0 and 9.0 to ensure that the primary amino groups on the

protein are deprotonated and available for reaction.[3][4][5]

Q4: How should I remove unconjugated Atto 565 dye after the labeling reaction?

Unconjugated dye must be removed to ensure accurate determination of the DOL and to

prevent background fluorescence in subsequent experiments.[1] Gel permeation

chromatography, such as with a Sephadex G-25 column, is a common and effective method for

separating the labeled protein from the free dye.[2][4] Dialysis is another suitable option.[1]
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Issue Possible Cause Recommended Solution

Low Degree of Labeling (DOL)

Low protein concentration:

Labeling efficiency decreases

at protein concentrations

below 2 mg/mL.[2]

Concentrate the protein

solution to 2-10 mg/mL before

labeling.[5]

Presence of primary amines in

the buffer: Buffers containing

Tris or glycine will compete

with the protein for the NHS

ester.

Dialyze the protein against a

suitable amine-free buffer,

such as PBS, before adjusting

the pH for labeling.[2][4]

Hydrolysis of the NHS ester:

Atto 565 NHS ester is sensitive

to moisture and can hydrolyze,

rendering it inactive.

Prepare the dye stock solution

immediately before use in a

dry, amine-free solvent like

DMSO or DMF.[3][4] Avoid

repeated freeze-thaw cycles of

the dye stock.

Incorrect pH of the reaction

buffer: The pH needs to be

between 8.0 and 9.0 for

optimal reaction.

Verify and adjust the pH of the

protein solution to 8.3 using a

bicarbonate buffer.[2]

High Degree of Labeling (DOL)

/ Protein Precipitation

Excessive molar ratio of dye to

protein: Using too much dye

can lead to over-labeling and

protein aggregation.

Optimize the dye-to-protein

molar ratio by performing a

titration. Start with a lower ratio

and incrementally increase it.

Prolonged reaction time: While

the reaction is often complete

within an hour, extended

incubation can sometimes lead

to higher labeling. For Atto

565, some protocols suggest

up to 18 hours.[3]

Monitor the reaction and

consider shorter incubation

times if over-labeling is an

issue.
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Inaccurate DOL Calculation

Presence of unconjugated dye:

Free dye will absorb light and

lead to an overestimation of

the DOL.

Ensure complete removal of

unconjugated dye using gel

filtration or dialysis.[1]

Incorrect spectrophotometer

readings: Inaccurate

absorbance measurements will

lead to an incorrect DOL.

Ensure the spectrophotometer

is properly calibrated and that

the absorbance readings are

within the linear range of the

instrument (typically 0.1 - 1.0).

Dilute the sample if necessary.

Use of incorrect extinction

coefficients or correction factor.

Use the correct molar

extinction coefficients for your

specific protein and Atto 565,

as well as the appropriate

correction factor.

Quantitative Data Summary
For accurate calculation of the Degree of Labeling, the following quantitative data for Atto 565

and a typical Immunoglobulin G (IgG) antibody are required.

Parameter Value Source

Atto 565 Molar Extinction

Coefficient (εdye)
120,000 M-1cm-1 at 564 nm [2][6][7]

Atto 565 Correction Factor

(CF280)
0.12 [2]

IgG Molar Extinction

Coefficient (εprotein)
210,000 M-1cm-1 at 280 nm

IgG Molecular Weight ~150,000 g/mol [8][9][10][11]
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This protocol provides a detailed methodology for calculating the DOL of an IgG antibody

labeled with Atto 565 NHS ester.

1. Materials:

Atto 565-labeled IgG conjugate (purified from free dye)

Phosphate-buffered saline (PBS), pH 7.4

Spectrophotometer

Quartz cuvettes

2. Procedure:

Dilute the purified Atto 565-labeled IgG conjugate in PBS to a concentration that gives an

absorbance reading at the dye's maximum absorption wavelength (Amax) between 0.1 and

1.0.

Measure the absorbance of the diluted conjugate at 280 nm (A280) and at 564 nm (Amax for

Atto 565).

3. Calculations:

a. Calculate the concentration of the dye (Cdye):

b. Calculate the corrected absorbance of the protein at 280 nm (Aprotein):

The dye also absorbs light at 280 nm, so its contribution to the A280 reading must be

subtracted.

c. Calculate the concentration of the protein (Cprotein):

d. Calculate the Degree of Labeling (DOL):
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Caption: Workflow for determining the Degree of Labeling (DOL).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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